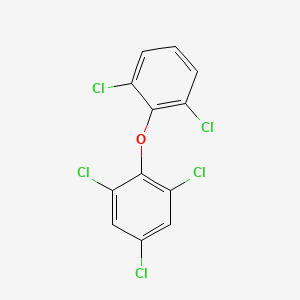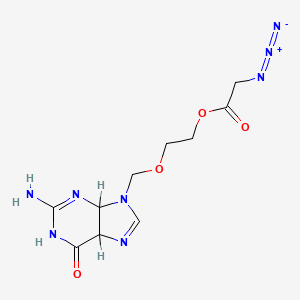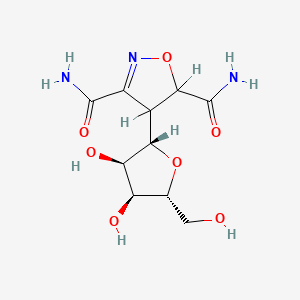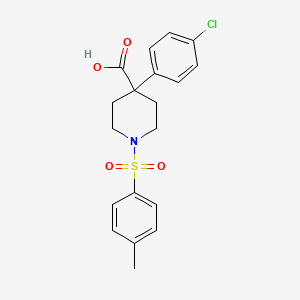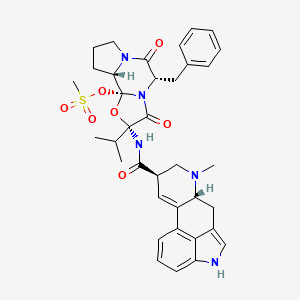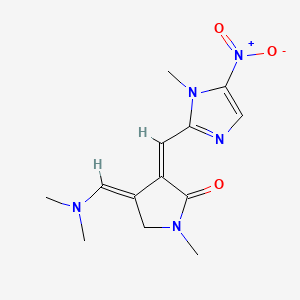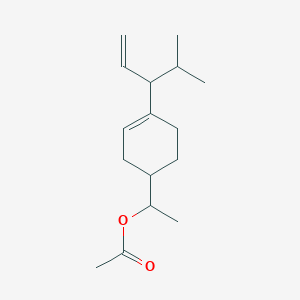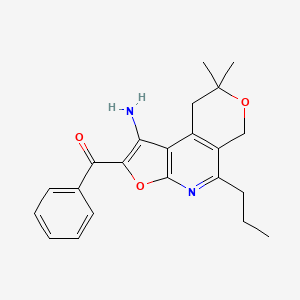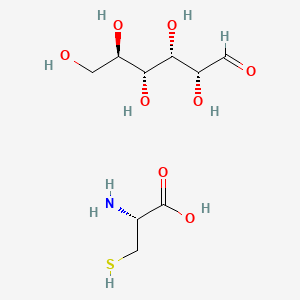
4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid is an organic compound with the molecular formula C14H24N2O3S. It is known for its unique chemical structure, which includes a diethylamino group attached to a phenyl ring, further connected to a butane-1-sulphonic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid typically involves a multi-step process. One common method includes the reaction of 4-(Diethylamino)aniline with butane-1-sulphonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form. The use of advanced analytical techniques ensures the quality and consistency of the compound produced .
Análisis De Reacciones Químicas
Types of Reactions
4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in halogenated or nitrated derivatives .
Aplicaciones Científicas De Investigación
4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various enzymes and receptors, modulating their activity. The sulphonic acid group enhances the compound’s solubility and facilitates its transport within biological systems. These interactions can lead to various biological effects, including changes in cellular signaling and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-((4-(Dimethylamino)phenyl)amino)butane-1-sulphonic acid
- 4-((4-(Diethylamino)phenyl)amino)pentane-1-sulphonic acid
- 4-((4-(Diethylamino)phenyl)amino)butane-2-sulphonic acid
Uniqueness
4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group enhances its reactivity and potential interactions with biological targets, while the butane-1-sulphonic acid group provides solubility and stability .
Propiedades
Número CAS |
84100-60-7 |
|---|---|
Fórmula molecular |
C14H24N2O3S |
Peso molecular |
300.42 g/mol |
Nombre IUPAC |
4-[4-(diethylamino)anilino]butane-1-sulfonic acid |
InChI |
InChI=1S/C14H24N2O3S/c1-3-16(4-2)14-9-7-13(8-10-14)15-11-5-6-12-20(17,18)19/h7-10,15H,3-6,11-12H2,1-2H3,(H,17,18,19) |
Clave InChI |
ZRUAQCLXACBIRB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)NCCCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



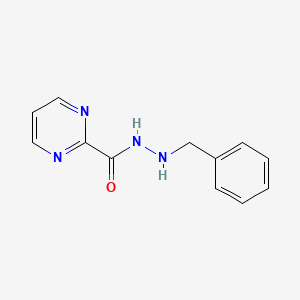
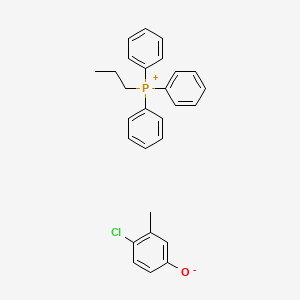
![3-(2-hydroxyethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12691090.png)
